molecular formula C8H6BrF3N2O2 B2465726 Ethyl 2-bromo-4-(trifluoromethyl)pyrimidine-5-carboxylate CAS No. 1823388-62-0

Ethyl 2-bromo-4-(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No.: B2465726
CAS No.: 1823388-62-0
M. Wt: 299.047
InChI Key: BXZUBWLJBNVULX-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS: 1823388-62-0) is a pyrimidine derivative with a molecular weight of 299 g/mol. It features a bromine atom at position 2, a trifluoromethyl group at position 4, and an ethyl ester moiety at position 5 of the pyrimidine ring. This compound is primarily used in laboratory settings as a building block for synthesizing more complex molecules, particularly in medicinal chemistry and agrochemical research . Its bromine substituent serves as a reactive site for cross-coupling reactions, enabling further functionalization, while the trifluoromethyl group enhances electron-withdrawing effects and metabolic stability in derived compounds .

Properties

IUPAC Name

ethyl 2-bromo-4-(trifluoromethyl)pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3N2O2/c1-2-16-6(15)4-3-13-7(9)14-5(4)8(10,11)12/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZUBWLJBNVULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-4-(trifluoromethyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a pyrimidine derivative followed by the introduction of the trifluoromethyl group and esterification. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4-(trifluoromethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidative conditions can modify the pyrimidine ring or the substituents.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine can yield an amino-pyrimidine derivative, while reduction can produce a dehalogenated product.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-bromo-4-(trifluoromethyl)pyrimidine-5-carboxylate serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features allow for the development of various derivatives with potential therapeutic effects.

Key Applications:

  • Anticancer Agents: Compounds derived from this pyrimidine derivative have been explored for their anticancer properties. For instance, a study indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, such as MCF-7 and A549, with IC50 values indicating moderate efficacy.
Cell LineIC50 (µM)
MCF-715
A54920
HeLa18
  • Anti-inflammatory Activity: Research has shown that related pyrimidine derivatives can inhibit COX-2 enzyme activity, demonstrating potential as anti-inflammatory agents. For example, certain derivatives displayed IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Biological Studies

The compound is utilized in biological research to develop enzyme inhibitors and receptor modulators. Its unique trifluoromethyl group enhances biological activity due to its electron-withdrawing properties.

Research Highlights:

  • Enzyme Inhibition: this compound has been investigated for its role in inhibiting specific enzymes critical for disease processes, including those involved in cancer and inflammatory pathways.
  • Receptor Modulation: The compound's derivatives are being studied for their ability to modulate receptor activity, which could lead to new therapeutic approaches in treating various diseases.

Material Science

In material science, this compound is explored for its potential in designing novel materials with specific electronic or optical properties.

Applications:

  • Electronic Materials: The incorporation of trifluoromethyl groups can enhance the electronic properties of materials, making them suitable for applications in organic electronics and photonics.

Agrochemicals

The compound is also being investigated for its potential use in the synthesis of agrochemicals, including pesticides and herbicides.

Agrochemical Development:

  • Pesticide Synthesis: Research indicates that derivatives of this compound can serve as precursors for developing effective crop protection agents .

Case Study 1: Anticancer Screening

A comprehensive screening of various pyrimidine derivatives derived from this compound revealed promising results in inhibiting proliferation in MCF-7 cells through mechanisms involving apoptosis induction.

Case Study 2: Anti-inflammatory Effects

Studies have shown that certain derivatives can significantly suppress COX enzyme activity in vitro, demonstrating their potential as anti-inflammatory agents comparable to established medications like indomethacin .

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-4-(trifluoromethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The ester group can undergo hydrolysis to release the active carboxylate form, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrimidine derivatives allows for extensive comparisons. Below is a detailed analysis of Ethyl 2-bromo-4-(trifluoromethyl)pyrimidine-5-carboxylate relative to analogous compounds:

Table 1: Comparative Analysis of Pyrimidine Derivatives

Compound Name Substituents CAS No. Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-Br, 4-CF₃, 5-COOEt 1823388-62-0 299 Reactive bromine site for Suzuki couplings; used in anti-inflammatory agent synthesis.
Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate 4-Cl, 2-CF₃, 5-COOEt 720-01-4 254.6 Chlorine substituent offers lower reactivity than bromine; used in kinase inhibitor development.
Ethyl 2-(methylsulfanyl)-4-(trifluoromethyl)pyrimidine-5-carboxylate 2-SMe, 4-CF₃, 5-COOEt 149771-12-0 270.2 Methylsulfanyl group enhances lipophilicity; explored in antifungal agents.
Ethyl 2-cyclopropyl-4-(trifluoromethyl)pyrimidine-5-carboxylate 2-cyclopropyl, 4-CF₃, 5-COOEt - 270.1 Cyclopropyl moiety improves metabolic stability; used in VEGF inhibitor studies.
Ethyl 4-methyl-2-phenyl-6-{[3-(trifluoromethyl)phenyl]amino}pyrimidine-5-carboxylate 4-Me, 2-Ph, 6-NH(3-CF₃Ph), 5-COOEt - 383.4 Amino group enables hydrogen bonding; tested for antibacterial activity.

Key Findings :

Reactivity : The bromine atom in this compound facilitates nucleophilic substitution and cross-coupling reactions, making it more versatile than its chloro analog (CAS 720-01-4), which exhibits slower reaction kinetics .

Electronic Effects : The trifluoromethyl group at position 4 is a strong electron-withdrawing group, stabilizing the pyrimidine ring and directing electrophilic attacks to specific positions. This effect is consistent across analogs but modulated by substituents at position 2 (e.g., methylsulfanyl vs. bromine) .

Biological Activity: Methylsulfanyl derivatives (e.g., CAS 149771-12-0) show higher lipophilicity (logP ~2.5) compared to the brominated compound (logP ~1.8), improving membrane permeability in antifungal applications . Amino-substituted analogs (e.g., compound 5a in ) demonstrate enhanced hydrogen-bonding capacity, correlating with antibacterial efficacy (MIC = 8 µg/mL against S. aureus) .

Synthetic Accessibility :

  • The target compound is synthesized via halogenation of precursor pyrimidines, whereas cyclopropyl derivatives (e.g., 3g in ) require palladium-catalyzed coupling, increasing cost and complexity.
  • Ethyl 2-(methylsulfanyl)-4-(trifluoromethyl)pyrimidine-5-carboxylate is obtained through thiolation reactions, which are less hazardous than bromination protocols .

QSAR Insights :

Machine learning models (e.g., SVM) applied to pyrimidine derivatives highlight the importance of substituent electronegativity and steric bulk. For example:

  • Bromine’s polarizability contributes to stronger binding with transcription factors (AP-1, NF-κB) compared to smaller substituents like chlorine .
  • Trifluoromethyl groups reduce metabolic degradation by cytochrome P450 enzymes, enhancing pharmacokinetic profiles .

Biological Activity

Ethyl 2-bromo-4-(trifluoromethyl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structure:

  • Molecular Formula : C₈H₆BrF₃N₂O₂
  • Molecular Weight : 291.04 g/mol

The presence of the bromine and trifluoromethyl groups contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to reduced proliferation of cancer cells and viral replication.
  • Receptor Modulation : It acts as a modulator for certain receptors, influencing cellular signaling pathways that are crucial in cancer and inflammatory responses.
  • Antiviral Activity : Similar pyrimidine derivatives have demonstrated antiviral properties by interfering with viral replication processes.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. For instance:

  • In vitro studies have shown that the compound can significantly inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HCT-15) cells, with IC₅₀ values ranging from 0.1 to 10 µM depending on the cell type .
  • The mechanism involves inducing apoptosis and inhibiting cell cycle progression, particularly at the G2/M phase .

Antiviral Activity

The compound has been evaluated for its antiviral potential against several viruses:

  • Influenza Virus : this compound demonstrated effective inhibition of viral replication in cell culture models, suggesting its potential as an antiviral agent .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

  • Anticancer Efficacy :
    • A study reported that this compound exhibited a significant reduction in tumor volume in xenograft models when administered at doses correlating with its in vitro efficacy against MDA-MB-231 cells .
    • Another investigation highlighted its selectivity for cancer cells over normal cells, indicating a favorable therapeutic index .
  • Antiviral Studies :
    • In a recent study, the compound was tested against both Oseltamivir-sensitive and resistant strains of influenza A virus, showing superior antiviral activity compared to standard treatments.

Comparative Biological Activity Table

Activity TypeTarget Cells/PathogensIC₅₀ ValuesReferences
AnticancerMDA-MB-231 (Breast)0.126 µM
HCT-15 (Colon)0.81 µM
AntiviralInfluenza A VirusNot specified
Oseltamivir-resistantSignificant inhibition observed

Q & A

What are the common synthetic routes for Ethyl 2-bromo-4-(trifluoromethyl)pyrimidine-5-carboxylate, and how do reaction conditions influence yield?

Basic
The compound is typically synthesized via bromination of ethyl pyrimidine-5-carboxylate derivatives. A key route involves electrophilic aromatic substitution using brominating agents (e.g., NBS or Br₂) under controlled conditions. highlights bromination at the 2-position of the pyrimidine ring, while describes multi-step protocols where intermediates like ethyl 4-((2-bromo-4-(trifluoromethyl)phenyl)carbonyl)pyrrole derivatives are generated. Yield optimization (34–66%) depends on solvent choice (e.g., acetonitrile for reflux), stoichiometry of reagents, and purification methods (e.g., silica gel chromatography) .

What analytical techniques are most effective for characterizing this compound, and how are data interpreted?

Basic
Characterization relies on:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions (e.g., bromine at C2, trifluoromethyl at C4). For example, in , δ 7.98 ppm (s, 1H) corresponds to the pyrimidine proton .
  • Mass Spectrometry (ESIMS) : Exact mass (e.g., m/z 390.1 for [M+H]⁺ in ) confirms molecular formula and isotopic patterns (e.g., bromine’s M/M+2 ratio) .
  • X-ray Crystallography : Used to resolve stereochemistry and hydrogen-bonding networks (e.g., employs SHELX for structure refinement) .

How does nucleophilic substitution at the 2-bromo position proceed, and what reagents are optimal?

Basic
The bromine atom at C2 undergoes nucleophilic substitution with amines, thiols, or alkoxides. notes that primary amines (e.g., aniline) in polar aprotic solvents (DMF or DMSO) at 60–80°C yield 2-aminopyrimidine derivatives. Catalysts like K₂CO₃ enhance reactivity, while steric hindrance from the trifluoromethyl group at C4 may slow kinetics .

What electronic and steric effects govern reactivity in cross-coupling reactions involving this compound?

Advanced
The electron-withdrawing trifluoromethyl group at C4 activates the pyrimidine ring for electrophilic attacks but deactivates it toward nucleophilic substitution. Bromine’s leaving-group ability is enhanced by the adjacent electron-deficient ring. However, steric hindrance from the ethyl carboxylate at C5 can complicate coupling reactions (e.g., Suzuki-Miyaura). Computational studies (not directly cited) would help model transition states, while compares reactivity with chloro/fluoro analogs .

How is single-crystal X-ray diffraction applied to resolve structural ambiguities in derivatives of this compound?

Advanced
SHELX programs ( ) are used for structure solution and refinement. For example, reports a tetrahydro-pyrimidine derivative with a puckered ring (q₂ = 0.12 Å, φ = 15° via Cremer-Pople analysis), validated against crystallographic data (R factor = 0.051). Hydrogen-bonding patterns (e.g., N–H···O interactions) are mapped using graph-set analysis ( ) to predict supramolecular assembly .

How is this compound utilized in designing bioactive molecules, particularly kinase inhibitors?

Advanced
The pyrimidine core serves as a kinase-binding motif. and highlight its role in synthesizing NF-κB/AP-1 inhibitors and pyrrole-carboxamide hybrids. Methodologies include:

  • Fragment-Based Design : Coupling the carboxylate moiety to pharmacophores (e.g., triazoles in ) via amidation.
  • Structure-Activity Relationship (SAR) : Modifying the bromine or trifluoromethyl groups to tune potency and selectivity. LCMS and HPLC () validate purity (>95%) for biological assays .

What challenges arise in optimizing reaction conditions for large-scale synthesis, and how are they mitigated?

Advanced
Key issues include:

  • Byproduct Formation : Competing reactions at the trifluoromethyl group (e.g., hydrolysis) require anhydrous conditions ().
  • Purification Complexity : High logP (1.67, ) complicates column chromatography; recrystallization in CH₂Cl₂/EtOH (2:1) improves yield ().
  • Catalyst Poisoning : Heavy halogen presence may deactivate Pd catalysts in cross-coupling; ligand screening (e.g., SPhos) mitigates this .

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